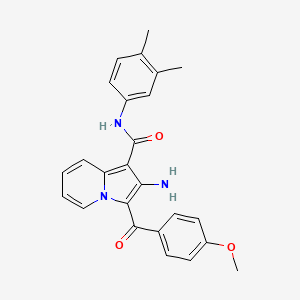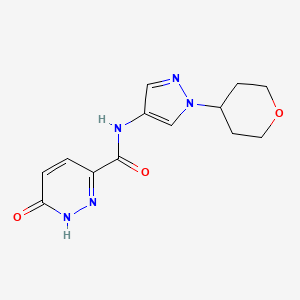
N-(dicyclopropylmethyl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(dicyclopropylmethyl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with a carboxamide group, a methylsulfanyl group, and a dicyclopropylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclopropylmethyl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the pyridine derivative with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.
Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by a methylsulfanyl group using reagents like sodium methanethiolate.
Addition of the Dicyclopropylmethyl Group: The dicyclopropylmethyl group can be attached via alkylation reactions, often using organometallic reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.
Substitution: Nucleophiles like sodium methanethiolate for introducing methylsulfanyl groups, or electrophiles like alkyl halides for further alkylation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(dicyclopropylmethyl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the pyridine ring and the carboxamide group suggests it could interact with various biological targets, making it a candidate for drug discovery efforts.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics, due to the presence of the dicyclopropylmethyl and methylsulfanyl groups.
Wirkmechanismus
The exact mechanism of action of N-(dicyclopropylmethyl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide would depend on its specific application. Generally, the compound could interact with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking interactions due to its aromatic pyridine ring. The carboxamide group could form hydrogen bonds with biological macromolecules, while the methylsulfanyl group could participate in thiol-disulfide exchange reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(cyclopropylmethyl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide: Similar structure but with a cyclopropylmethyl group instead of a dicyclopropylmethyl group.
N-(dicyclopropylmethyl)-N-methyl-2-(methylsulfanyl)pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position of the pyridine ring.
N-(dicyclopropylmethyl)-N-methyl-2-(ethylsulfanyl)pyridine-3-carboxamide: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
The uniqueness of N-(dicyclopropylmethyl)-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide lies in the combination of its substituents, which confer specific chemical and physical properties. The dicyclopropylmethyl group provides steric bulk and rigidity, the methylsulfanyl group offers potential for sulfur-based reactivity, and the carboxamide group allows for hydrogen bonding interactions.
Eigenschaften
IUPAC Name |
N-(dicyclopropylmethyl)-N-methyl-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-17(13(10-5-6-10)11-7-8-11)15(18)12-4-3-9-16-14(12)19-2/h3-4,9-11,13H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAYDYUTXBVEGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1CC1)C2CC2)C(=O)C3=C(N=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2888139.png)
![2-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2888140.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl]-3,4,5-triethoxybenzamide](/img/structure/B2888142.png)
![5-[1-(2,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2888145.png)


![4-[3-(3-Chlorophenyl)but-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2888149.png)
![1-(azepan-1-yl)-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B2888150.png)

![2,6-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2888154.png)

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(p-tolyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2888156.png)
![4-amino-5-[3-(4-methylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2888159.png)
